molecular formula C15H15N3 B2700329 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 138628-46-3

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2700329
CAS RN: 138628-46-3
M. Wt: 237.306
InChI Key: KOCNNZCICBXQFP-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is an organic compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C15H15N3 and a molecular weight of 237.3 g/mol .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, pyrazolo[1,5-a]pyrimidines were prepared from the key intermediate pyrazolo[3,4-b]pyridine and different 1,3-biselectrophilic reagents .


Molecular Structure Analysis

The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string representation is CC1=NN2C(N=C(C)C=C2C)=C1C3=CC=CC=C3 .

Scientific Research Applications

Novel Compound Synthesis

  • Electrophilic Substitution Reactions : A study by Atta (2011) details the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines using 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors, highlighting their potential for further chemical modification and study in various scientific fields (Atta, 2011).

  • Functional Fluorophores Development : Castillo et al. (2018) have developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, serving as intermediates for creating novel functional fluorophores. This indicates their utility in developing probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).

Biological and Pharmacological Activities

  • Anti-inflammatory and Antimicrobial Activities : Research on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines by Aggarwal et al. (2014) showcases their exploration for anti-inflammatory and antimicrobial activities, demonstrating the chemical class's potential in addressing inflammation and bacterial infections (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).

  • Antitumor Activity : Farag and Fahim (2019) investigated the antitumor activities of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, against the MCF-7 cell line. Their research underscores the potential of these compounds in cancer therapy (Farag & Fahim, 2019).

  • Acetylcholinesterase Inhibition : A study on pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives by Romdhane et al. (2016) focused on their anti-acetylcholinesterase activity, indicating the compounds' potential for therapeutic applications in neurodegenerative diseases (Romdhane, Ben Said, Cherif, & Jannet, 2016).

Mechanism of Action

While the specific mechanism of action for 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines in general have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-9-11(2)18-15(16-10)14(12(3)17-18)13-7-5-4-6-8-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCNNZCICBXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321697
Record name 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

138628-46-3
Record name 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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